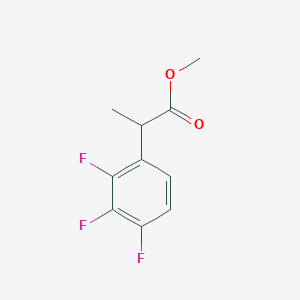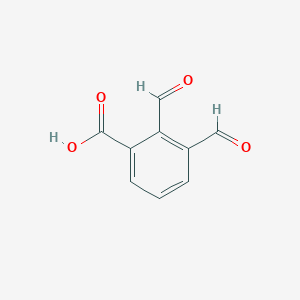
Lyaloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyaloside is a monoterpenoid indole alkaloid, specifically a β-carboline glucoindole alkaloid, found in various plants of the Rubiaceae family . It is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Lyaloside was first synthesized from L-tryptophan and secologanin The synthesis involves several steps, including the formation of the β-carboline core and subsequent glycosylation The stereochemistry of this compound was confirmed through this synthetic route
Chemical Reactions Analysis
Lyaloside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives .
Scientific Research Applications
Lyaloside has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of β-carboline alkaloids. In biology, this compound has shown potential as an antitumor agent due to its ability to inhibit certain cancer cell lines . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. In industry, this compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of lyaloside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Lyaloside is similar to other monoterpenoid indole alkaloids, such as strictosidine and dolichantoside. it is unique in its specific β-carboline structure and glycosylation pattern Other similar compounds include ophiorrhisides and camptothecin, which also belong to the monoterpenoid indole alkaloid family .
Properties
CAS No. |
56021-85-3 |
|---|---|
Molecular Formula |
C27H30N2O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-9,12-13,16,20,22-24,26-27,29-33H,1,10-11H2,2H3/t13-,16+,20-,22-,23+,24-,26+,27+/m1/s1 |
InChI Key |
VXUXCAXVQWIEMN-ZAMFKGAISA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
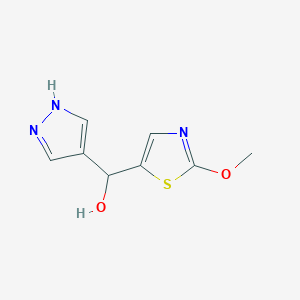


![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)

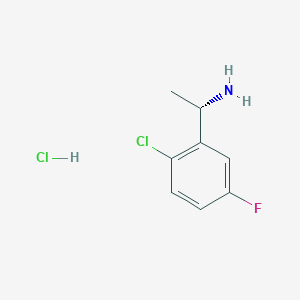
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
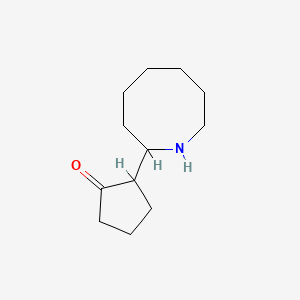
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)
